
Pyridin-2-YL-thiophen-3-YL-acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridin-2-YL-thiophen-3-YL-acetonitrile is a heterocyclic compound that combines a pyridine ring and a thiophene ring, linked by an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-2-YL-thiophen-3-YL-acetonitrile typically involves the reaction of 2-bromopyridine with thiophene-3-carbaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, followed by the addition of acetonitrile to form the final product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper reaction conditions and purification steps to achieve high yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of the nitrile group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Bases such as potassium carbonate, sodium hydride, and various nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyridine and thiophene rings.
Reduction: Reduced forms of the nitrile group, potentially forming amines.
Substitution: Substituted derivatives at the pyridine or thiophene rings.
Scientific Research Applications
Pyridin-2-YL-thiophen-3-YL-acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of Pyridin-2-YL-thiophen-3-YL-acetonitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic rings. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Pyridin-3-YL-thiophen-2-YL-acetonitrile: Similar structure but with different positions of the pyridine and thiophene rings.
Pyridin-2-YL-thiophen-2-YL-acetonitrile: Similar structure with both rings in the 2-position.
Thiophen-3-YL-pyridin-2-YL-acetonitrile: Inverted structure with thiophene and pyridine rings swapped.
Uniqueness: Pyridin-2-YL-thiophen-3-YL-acetonitrile is unique due to its specific arrangement of the pyridine and thiophene rings, which may confer distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
864684-85-5 |
|---|---|
Molecular Formula |
C11H8N2S |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
2-pyridin-2-yl-2-thiophen-3-ylacetonitrile |
InChI |
InChI=1S/C11H8N2S/c12-7-10(9-4-6-14-8-9)11-3-1-2-5-13-11/h1-6,8,10H |
InChI Key |
YFVRMVBPYQHUHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(C#N)C2=CSC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



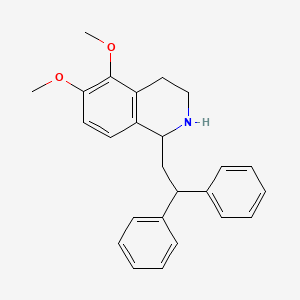


![5H-4,1-Benzoxathiepin-5-one, 2,3-dihydro-3-[(2-propenyloxy)methyl]-](/img/structure/B12534696.png)
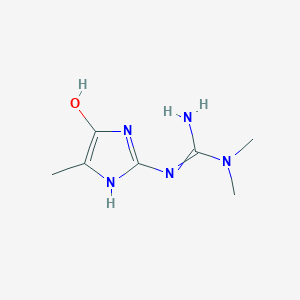
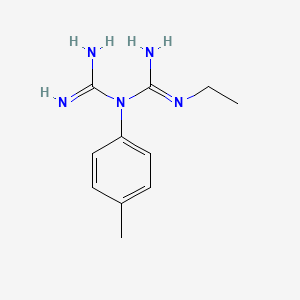
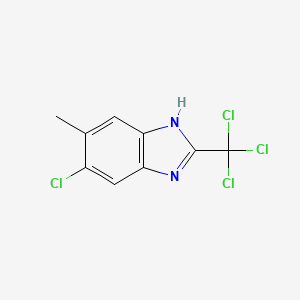
![3-(4-Chlorophenyl)-1-ethylpyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12534722.png)
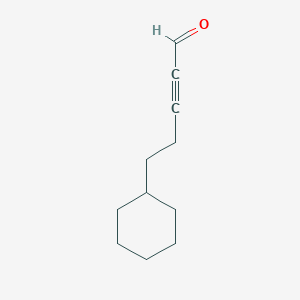
![2-Butanone, 3-[(2R,4R)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-, (3S)-](/img/structure/B12534733.png)
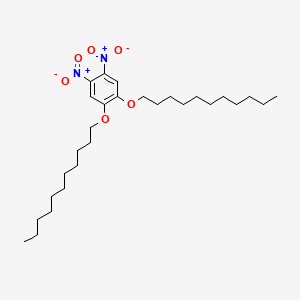
![Benzenesulfonamide, 4-methyl-N-[1-methyl-3-oxo-4-(3-thienyl)butyl]-](/img/structure/B12534746.png)
![(E)-N-[2,6-Di(propan-2-yl)phenyl]-1-(1H-indol-7-yl)methanimine](/img/structure/B12534772.png)
